3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol
Description
3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C({11})H({23})NO It features a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, an amino group attached to the cyclohexyl ring, and a propanol chain
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-[(3,5-dimethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9-6-10(2)8-11(7-9)12-4-3-5-13/h9-13H,3-8H2,1-2H3 |
InChI Key |
QMMYVTFYROPTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NCCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylcyclohexanone and 3-aminopropanol.
Reductive Amination: The key step involves the reductive amination of 3,5-dimethylcyclohexanone with 3-aminopropanol. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH(_3)CN) or hydrogen gas with a suitable catalyst like palladium on carbon (Pd/C).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing optimized catalysts to improve yield and selectivity.
Purification: Implementing advanced purification techniques such as distillation or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO(_4).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like LiAlH(_4) (Lithium aluminium hydride).
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO(_4), CrO(_3).
Reducing Agents: NaBH(_4), LiAlH(_4), H(_2)/Pd-C.
Substitution Reagents: Acyl chlorides, anhydrides, alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or substituted amines.
Scientific Research Applications
3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-[(3,5-Dimethylcyclohexyl)amino]ethanol: Similar structure but with an ethanol chain instead of propanol.
3-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol: Similar structure but with a butanol chain instead of propanol.
Uniqueness
3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific combination of a cyclohexyl ring with dimethyl substitution and a propanol chain, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is a compound characterized by its unique structural features, including a cyclohexyl ring with dimethyl substitutions and a propanol chain. This configuration contributes to its distinct chemical properties and potential biological activities. The compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its possible interactions with enzymes and receptors.
- Molecular Formula : C₁₁H₂₃NO
- Molecular Weight : 185.31 g/mol
- Structure : The compound features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a propanol backbone, making it part of the amino alcohol class.
Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, influencing various cellular processes including:
- Signal transduction
- Metabolic pathways
The compound's potential as a pharmacological agent stems from its ability to influence these biochemical pathways.
Enzyme Interaction Studies
Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes. For instance, preliminary findings indicate its potential to modulate the activity of protein kinases, which are crucial for various signaling pathways in cells.
Receptor Binding Affinity
The compound has been investigated for its binding affinity to specific receptors. These studies are essential for understanding its therapeutic applications, particularly in drug development aimed at conditions influenced by receptor activity.
Case Studies and Research Findings
-
Therapeutic Potential :
- A study explored the compound's role as a precursor in drug development, highlighting its potential therapeutic properties in treating metabolic disorders.
-
Biochemical Pathways :
- Research has focused on the compound's ability to act as a probe for studying metabolic pathways, which could lead to new insights into disease mechanisms and treatment strategies.
-
Comparative Analysis :
- Comparative studies with structurally similar compounds have shown that this compound exhibits unique biological properties that differentiate it from analogs, such as 2-amino-1-propanol and other dimethyl-substituted cyclohexylamines.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₁H₂₃NO | Unique cyclohexyl structure; potential enzyme modulator |
| 2-Amino-1-propanol | C₃H₉NO | Simpler structure; lacks cyclohexyl substituents |
| 3-Amino-2-methylpropan-1-ol | C₄H₉NO | Contains an amino group; less complex |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
